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Compound of Interest

Compound Name:
(5-Amino-2-chlorophenyl)(azepan-

1-yl)methanone

CAS No.: 926250-53-5

Cat. No.: B3038888

Get Quote

Before initiating any instrumental analysis, we must establish the theoretical baseline for

C13H17ClN2O. The compound consists of a free base active pharmaceutical ingredient (API),

a hydrochloride salt, and a water of hydration.

Table 1: Theoretical vs. Experimental Elemental Composition for C13H17ClN2O

Element
Theoretical
Mass ( g/mol )

Calculated (%)
Experimental
Found (%)*

Deviation (Δ%)

Carbon (C) 156.143 61.78 61.57 -0.21

Hydrogen (H) 17.136 6.78 7.20 +0.42

Nitrogen (N) 28.014 11.08 11.17 +0.09

Chlorine (Cl) 35.450 14.03 N/A -

| Oxygen (O) | 15.999 | 6.33 | N/A | - |
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*Experimental data derived from literature validation of Tacrine HCl Monohydrate[1].

Causality Insight: Why does the experimental Hydrogen value (7.20%) deviate positively from

the theoretical (6.78%)? As an experienced application scientist, I look at the molecule's

physical chemistry. Hydrochloride salts are notoriously hygroscopic. During micro-weighing in

ambient conditions, the crystalline lattice adsorbs atmospheric moisture. This surface water

contributes additional hydrogen to the bulk combustion analysis, a common causality for

positive %H drift in pharmaceutical salts.

Product Performance & Methodology Comparison
To achieve full verification, we compare three industry-standard platforms. Each instrument

answers a different fundamental question about the molecule.

Table 2: Orthogonal Platform Comparison

Analytical
Platform

Primary
Output

Sample State
& Size

Destructive?
Key Strength
for
C13H17ClN2O

Thermo

FlashSmart™

EA

Bulk %C, %H,
%N

Solid, 1-2 mg Yes

Directly
confirms the
bulk HCl salt
and hydrate
stoichiometry[
2].

Agilent 6546

LC/Q-TOF

Exact Mass (<2

ppm error)
Solution, <1 µg Yes

Confirms the

exact empirical

formula of the

active free base.

| Bruker Avance NEO qNMR | Structural Connectivity | Solution, 5-10 mg | No | Quantifies

proton ratios and detects organic impurities. |
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Experimental Protocols: Building Self-Validating
Systems
Every protocol described below is designed as a self-validating system, ensuring that

instrument drift or matrix effects are automatically flagged and corrected.

Protocol A: CHNS Analysis via Thermo FlashSmart™
Elemental Analyzer
While HRMS is powerful, it cannot easily confirm the bulk salt/hydrate ratio. Flash combustion

EA is the gold standard for this[2].

Calibration (Self-Validation): Run a BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)

standard every 10 samples. The software automatically calculates the K-factor drift. If drift

exceeds 0.5%, the system halts.

Sample Prep & Causality: Weigh 1-2 mg of C13H17ClN2O into a tin capsule. Crucial Step:

Add ~2 mg of Vanadium Pentoxide (V2O5). Why? C13H17ClN2O contains chlorine.

Halogens can poison the reduction copper reactor or form non-combustible ash. V2O5 acts

as a powerful oxidative flux, ensuring complete conversion of the carbon matrix to CO2.

Combustion: Drop the capsule into the 950°C oxidation reactor (packed with WO3) under a

dynamic pulse of oxygen.

Detection: Gases pass through a reduction reactor to convert NOx to N2, separate via a GC

column, and are quantified by a Thermal Conductivity Detector (TCD)[2].

Protocol B: Exact Mass Verification via Agilent 6546 Q-
TOF HRMS

Sample Prep: Dissolve the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic

Acid.

Ionization Causality: Inject into the Electrospray Ionization (ESI) source in positive mode.

Why do we not look for m/z 253? In the ESI source, the non-covalent HCl and water of

hydration dissociate. The Q-TOF detects the protonated free base [M+H]+ of Tacrine
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(C13H14N2). The theoretical exact mass of the neutral free base is 198.1157 Da; therefore,

we target the protonated species at m/z 199.1230.

Mass Correction (Self-Validation): Utilize a dual-sprayer ESI source. The second sprayer

continuously infuses a reference mass solution (e.g., Purine at m/z 121.0509). The software

locks onto this known mass, correcting the time-of-flight axis in real-time to guarantee <2

ppm mass error.

Protocol C: Structural Connectivity via Bruker Avance
NEO qNMR

Sample Prep: Dissolve 10 mg of C13H17ClN2O in 600 µL of DMSO-d6.

Internal Standard (Self-Validation): Add a precisely weighed amount of Maleic acid (Certified

Reference Material). Because Maleic acid has a known purity and a distinct singlet at 6.26

ppm, it acts as an absolute internal calibrant for proton integration.

Acquisition Causality: Set a 30° excitation pulse with a relaxation delay (D1) of 60 seconds.

Why such a long delay? To achieve quantitative accuracy, D1 must be at least 5× the T1

relaxation time of the slowest relaxing proton in the molecule. Failing to do this causes signal

saturation and incorrect proton counting for the 17 hydrogen atoms.

Mandatory Visualization: Orthogonal Workflow
Below is the logical architecture of how these three systems synthesize data to provide an

unimpeachable verification of C13H17ClN2O.
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Benchmark Compound
C13H17ClN2O

(Tacrine HCl Hydrate)

Thermo FlashSmart EA
(Flash Combustion)

 1-2 mg (Solid)

Agilent 6546 Q-TOF
(High-Res Mass Spec)

 <1 µg (Solution)

Bruker Avance NEO
(qNMR Spectroscopy)

 5-10 mg (Solution)

Bulk Formula Confirmed
%C: 61.57, %H: 7.20, %N: 11.17

 TCD Detection

API Exact Mass Confirmed
[M+H]+ m/z 199.1230

 ESI+ Ionization

Structural Connectivity &
Proton Ratio Confirmed

 1H/13C Resonance

Orthogonal Validation Complete
(E-E-A-T Standard)

Click to download full resolution via product page

Orthogonal analytical workflow for the structural and elemental validation of C13H17ClN2O.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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